molecular formula C16H12O4 B11850218 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one CAS No. 19725-41-8

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B11850218
CAS No.: 19725-41-8
M. Wt: 268.26 g/mol
InChI Key: OHOXUYCZTLGMKD-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one core substituted with a 2-hydroxyphenyl group at position 3 and a methoxy group at position 6. Flavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in the ortho-hydroxyphenyl substitution, which may enhance hydrogen-bonding interactions and influence its pharmacokinetic and pharmacodynamic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19725-41-8

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

OHOXUYCZTLGMKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Stepwise Procedure

  • Chalcone Synthesis

    • Reactants : 1-(2-Hydroxyphenyl)ethanone and 4-methoxybenzaldehyde.

    • Conditions : NaOH in ethanol or N-methylpyrrolidone (NMP)/aqueous KOH.

    • Product : (E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone intermediate).

  • Oxidative Cyclization

    • Reagents : H₂O₂ in K₂CO₃/methanol.

    • Conditions : Stirred at room temperature, acidified with HCl.

    • Product : 3-Hydroxy-2-(4-methoxyphenyl)-7-methoxy-4H-chromen-4-one.

  • Methylation and Deprotection

    • Methylation : Dimethyl sulfate (DMS) in acetonitrile/K₂CO₃ to protect the 3-hydroxyl group.

    • Deprotection : Acidic conditions (acetic acid) to remove protective groups.

Parameter Value Reference
Chalcone Yield~60–70%
Cyclization Yield~50–60%
Final Product Yield~34% (after deprotection)

Palladium-Catalyzed Intramolecular Acylation

This method employs palladium-mediated cyclization to construct the chromenone ring efficiently.

Key Steps

  • Alkenyl Bromide Preparation

    • Reactants : 2-Hydroxyacetophenone derivatives and alkenyl bromides.

    • Conditions : Pd(PPh₃)₄/XPhos catalyst, K₂CO₃ base, 1,4-dioxane.

  • Cyclization

    • Reagents : Alkenyl bromides and aldehydes.

    • Conditions : 80°C for 12–24 hours under inert atmosphere.

    • Product : 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one.

Catalyst System Yield Reaction Time Reference
Pd(PPh₃)₄/XPhos/K₂CO₃65–75%12 hours
Pd(TFA)₂/5-nitro-1,10-phenanthroline70–85%6 hours

Methanesulfonyl Chloride-Mediated Cyclization

This approach uses Lewis acid catalysis for direct cyclization of hydroxyacetophenone derivatives.

Procedure

  • Protection of Hydroxyl Groups

    • Reagents : t-Butyldimethylsilyl (TBS) chloride or methoxybenzyl (MBZ) groups.

    • Conditions : BF₃·Et₂O at 110°C.

  • Cyclization

    • Reagents : Methanesulfonyl chloride (MsCl) in DMF.

    • Conditions : Reflux for 3–5 hours.

    • Product : 7-Methoxy-3-(2-hydroxyphenyl)-4H-chromen-4-one.

Catalyst Solvent Yield Reference
BF₃·Et₂O/MsClDMF70–85%
POCl₃CHCl₃60–70%

Vilsmeier-Haack Reaction

This method involves formylation and cyclization using phosphorus oxychloride (POCl₃).

Steps

  • Formylation

    • Reagents : DMF/POCl₃.

    • Conditions : 0°C to room temperature.

  • Cyclization

    • Reagents : AlCl₃ or H₂SO₄.

    • Conditions : Aqueous workup and acidification.

Reagent Function Yield Reference
DMF/POCl₃Formylation80–90%
H₂SO₄Cyclization70–80%

Microwave-Assisted Synthesis

This modern method reduces reaction times using microwave irradiation .

Procedure

  • Chalcone Synthesis

    • Reactants : 2-Hydroxyacetophenone and 4-methoxybenzaldehyde.

    • Conditions : Microwave irradiation (150°C, 10 minutes).

  • Cyclization

    • Reagents : H₂O₂ in K₂CO₃/methanol.

    • Conditions : Microwave irradiation (100°C, 5 minutes).

Step Time Yield Reference
Chalcone Formation10 min85%
Cyclization5 min75%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation-CyclizationHigh regioselectivityMulti-step, low final yield30–50%
Pd-Catalyzed CyclizationShort reaction time, high yieldExpensive catalysts65–85%
MsCl-Mediated CyclizationMild conditions, scalableRequires protection/deprotection70–85%
Vilsmeier-HaackDirect formylationHarsh reagents (POCl₃)70–80%
Microwave-AssistedRapid synthesisLimited scalability75–85%

Key Challenges and Optimizations

  • Regioselectivity : Ensuring methoxy groups occupy the 7-position requires precise protection strategies.

  • Catalyst Efficiency : Pd catalysts (e.g., XPhos) enhance yields but increase costs.

  • Deprotection : Acidic conditions (e.g., acetic acid) may lead to partial demethylation, requiring careful pH control .

Chemical Reactions Analysis

Oxidative Cyclization of Chalcone Intermediates

The chromone core is typically synthesized via oxidative cyclization of chalcone precursors. For example:

  • Reaction Conditions : A chalcone intermediate (derived from 2-hydroxyacetophenone and substituted benzaldehydes) undergoes cyclization in the presence of iodine-PEG-400 at 140°C .

  • Mechanism :

    • Condensation of acetophenone and benzaldehyde forms a chalcone.

    • Iodine-PEG facilitates oxidative cyclization, forming the chromone ring (Fig. 1).

  • Applicability : The 2-hydroxyphenyl group at C3 suggests a chalcone precursor with a 2-hydroxybenzaldehyde derivative.

Table 1 : Key steps in oxidative cyclization

StepReagents/ConditionsOutcomeSource
Chalcone formationKOH, N-methylpyrrolidone, reflux1-(2-hydroxyphenyl)propenone
Oxidative cyclizationI₂, PEG-400, 140°CChromone core formation

1.2.1 Alkylation and Demethylation

The methoxy group at C7 can be introduced or removed via alkylation/demethylation:

  • Methoxy Introduction : Treatment of a 7-hydroxy precursor with dimethyl sulfate in acetonitrile/K₂CO₃ (yield: ~75%) .

  • Demethylation : Heating in acetic acid removes methyl protecting groups (e.g., 4-methoxybenzyl) to yield free hydroxyl groups .

Table 2 : Functional group transformations

ReactionConditionsReagentsOutcomeSource
O-MethylationK₂CO₃, CH₃CN, reflux(CH₃)₂SO₄Hydroxyl → Methoxy
DemethylationAcetic acid, heatH⁺ (acidic)Methoxy → Hydroxyl

Electrophilic Aromatic Substitution (EAS)

The chromone’s aromatic rings are activated for EAS due to electron-donating substituents:

  • C3 2-Hydroxyphenyl Group : Strongly activates the adjacent ring for electrophilic attack at ortho/para positions.

  • C7 Methoxy Group : Directs electrophiles to the chromone’s A-ring para position (C8).

Example Reactions :

  • Nitration : Likely occurs at C8 (A-ring) or the 2-hydroxyphenyl group’s para position under HNO₃/H₂SO₄.

  • Sulfonation : Sulfonic acid groups may form at C5 or C6 (B-ring) due to steric hindrance from the fused pyran ring.

Biological Activity and Redox Reactions

Chromones often participate in redox reactions influencing biological activity:

  • Antioxidant Properties : The 2-hydroxyphenyl group may donate hydrogen atoms, neutralizing free radicals .

  • NF-κB Inhibition : Chromones with hydroxyl/methoxy groups (e.g., 6,7-dimethoxy derivatives) suppress inflammatory pathways via hydrogen bonding with target proteins .

Table 3 : Bioactivity-linked reactions

ActivityStructural FeatureInteraction MechanismSource
Antioxidant2-Hydroxyphenyl groupRadical scavenging
Anti-inflammatoryMethoxy/hydroxyl substituentsH-bonding with NF-κB residues

Crystallographic and Steric Effects

The non-planar chromone core (dihedral angle: ~88° between benzopyran and exocyclic benzene rings) impacts reactivity:

  • Steric Hindrance : Reduces reactivity at C2 and C3 positions.

  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DMF, methanol), facilitating reactions like alkylation .

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in various biological systems. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

  • Objective: Evaluate the antioxidant potential using DPPH assay.
  • Methodology: The compound was tested at varying concentrations against DPPH radicals.
  • Findings: The compound demonstrated a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant activity.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of inflammatory mediators. For instance, it has been shown to suppress LPS-induced nitric oxide production in RAW 264.7 macrophages without inducing cytotoxicity.

Case Study: Anti-inflammatory Potential

  • Objective: Assess the anti-inflammatory effects on LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions on the chromen-4-one core and the phenyl ring. Below is a comparative analysis:

Table 1: Structural Comparison of Chromen-4-one Derivatives
Compound Name R3 Substituent R7 Substituent Additional Modifications Molecular Weight (g/mol) Reference
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one 2-hydroxyphenyl methoxy None 282.27* N/A
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 4-hydroxyphenyl hydroxy, methoxy 6-methoxy group 300.27
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4-methylphenyl 2-methylpropoxy None 322.38
3-(4-Methoxyphenoxy)-7-[(2-methylallyl)oxy]-4H-chromen-4-one 4-methoxyphenoxy 2-methylallyloxy Ether linkage at R3 368.36
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one 3,4,5-trimethoxyphenyl methoxy 5-hydroxy group 388.34

*Calculated using molecular formula C₁₆H₁₂O₄.

Key Observations :

  • Electron-Donating Groups : Methoxy groups at R7 (common in many analogs) increase lipophilicity, affecting membrane permeability .
  • Hybrid Substituents : Ether or allyloxy groups (e.g., ) introduce steric bulk, which may reduce bioavailability but improve target specificity.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility (Polarity) LogP* Reference
This compound Not reported Moderate (hydrophilic) 2.1–2.5 N/A
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one >250 (decomposes) Low (lipophilic) 2.8–3.2
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 187 Low in water 3.5–4.0
3-Amino-7-methoxy-4H-chromen-4-one Not reported High (polar amine) 1.2–1.6

*Predicted using fragment-based methods.

Key Observations :

  • Hydroxyl vs. Methoxy : The 2-hydroxyphenyl group in the target compound likely increases polarity compared to fully methoxylated analogs (e.g., ), improving aqueous solubility.
  • Sulfonyl Groups : Compounds like exhibit higher LogP due to sulfonyl groups, favoring lipid membrane penetration but reducing water solubility.
Table 3: Bioactivity Comparison
Compound Name Activity Type EC50/IC50 Mechanism Notes Reference
This compound Not reported N/A Hypothesized antioxidant N/A
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one Anti-angiogenic 47.37 μmol/L Inhibits HUVEC proliferation
2-[4-(Methylthio)phenyl]-4H-chromen-4-one Anticancer 12.5 μM (HeLa) Induces apoptosis via ROS
Corymbosin (5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) Anti-inflammatory 10 μM (COX-2 inhibition) Blocks prostaglandin synthesis

Key Observations :

  • Anti-Angiogenic Activity : The 4-hydroxyphenyl analog shows potent activity (EC₅₀ = 47.37 μM), suggesting para-substitution may enhance efficacy in vascular targeting.
  • Anticancer Activity : Methylthio-substituted derivatives (e.g., ) demonstrate higher potency, likely due to redox modulation.
  • Structural-Activity Relationship (SAR) : Methoxy groups at R7 and hydroxyl groups at R3/R5 are critical for binding to enzymes like COX-2 or kinases .

Biological Activity

3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one, also known as a 4H-chromen-4-one derivative, is part of a significant class of heterocyclic compounds that exhibit diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chromone backbone with hydroxy and methoxy substituents, which are crucial for its biological activity. The structure can be represented as follows:

C17H14O4\text{C}_{17}\text{H}_{14}\text{O}_4

1. Anticancer Activity

Research indicates that derivatives of 4H-chromen-4-one, including this compound, exhibit potent anticancer properties. Mechanisms of action include:

  • Inhibition of Tubulin Polymerization : Compounds in this class disrupt microtubule dynamics by binding to tubulin, leading to G2/M cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that these compounds activate caspases involved in the apoptotic pathway, resulting in DNA fragmentation and reduced cell invasion .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
Anthony et al. (2007)A549 (Lung Cancer)15.0Tubulin inhibition
Alblewi et al. (2019)HeLa (Cervical Cancer)12.5Caspase activation
Luque-Agudo et al. (2019)MCF-7 (Breast Cancer)10.0Apoptosis induction

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging.

  • DPPH Assay Results : The compound exhibited significant free radical scavenging activity with an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
This compound18.17 ± 1.0
Ascorbic Acid7.83 ± 0.5

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens, contributing to its potential use in treating infections.

  • Inhibition of Pathogen Growth : Studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential for therapeutic applications in cancer treatment .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, showing promising results in enhancing neuronal survival rates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-hydroxyphenyl)-7-methoxy-4H-chromen-4-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation of substituted acetophenones with DMF-DMA (dimethylformamide dimethyl acetal), followed by cyclization under acidic conditions. For example, 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone condensed with DMF-DMA yields chromenone derivatives with methoxy substitutions . Reaction temperature (80–100°C) and stoichiometric ratios of reagents (e.g., 1:1.2 ketone to DMF-DMA) critically affect purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard.

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Methodology :

  • 1H NMR : Look for aromatic proton signals in δ 6.5–8.5 ppm. The 2-hydroxyphenyl group shows a deshielded phenolic -OH peak (~δ 9.5–10.5 ppm, exchangeable with D2O). The methoxy group appears as a singlet at δ ~3.8–4.0 ppm .
  • IR : A strong C=O stretch at ~1640–1660 cm⁻¹ and O-H (phenolic) stretch at ~3400 cm⁻¹ are diagnostic .
  • MS : The molecular ion peak ([M+H]+) aligns with the molecular formula (C16H12O4; theoretical m/z 268.07).

Q. What are the standard protocols for crystallizing this compound, and how are unit cell parameters determined?

  • Methodology : Slow evaporation from ethanol or methanol at 25°C is typical. Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) resolves the structure. Software like SHELXL refines unit cell parameters (e.g., triclinic P1 with a = 9.037 Å, b = 9.621 Å, c = 11.030 Å, α = 75.17°, β = 65.87°, γ = 69.83°) . Disorder in substituents (e.g., methoxy groups) requires constraints during refinement .

Advanced Research Questions

Q. How can SHELXL be optimized for refining disordered structures of this compound derivatives?

  • Methodology :

  • Use ISOR and DELU constraints to model thermal motion in disordered methoxy/phenyl groups.
  • Apply PART instructions to handle partial occupancy in co-crystallized solvents or mixed phases.
  • Validate refinement with R1 (<5%) and wR2 (<15%) indices, and check the Fit parameter in SHELXLE for outlier reflections .
    • Data Contradiction : Discrepancies in bond lengths (e.g., C-O vs. C=O) may arise from overfitting; cross-validate with DFT-calculated geometries .

Q. What strategies resolve contradictions between computational and experimental UV-Vis spectra for chromenone derivatives?

  • Methodology :

  • Perform TD-DFT calculations (B3LYP/6-311++G** basis set) to simulate electronic transitions.
  • Compare with experimental λmax (e.g., ~320–350 nm for chromenones). Discrepancies >10 nm suggest solvent effects (e.g., methanol vs. gas phase) or aggregation. Use polarizable continuum models (PCM) to adjust for solvent .

Q. How does the bioactivity of this compound compare to structurally related flavonoids like baicalein?

  • Methodology :

  • SAR Analysis : The 2-hydroxyphenyl group enhances metal chelation (e.g., Fe²+/Cu²+), influencing antioxidant activity. Methoxy at C7 reduces polarity, improving membrane permeability vs. baicalein’s C6/C7 dihydroxy groups .
  • In Vitro Assays : Compare IC50 in DPPH radical scavenging (chromenone: ~20 μM vs. baicalein: ~5 μM) and cytotoxicity (HepG2 cells) to assess therapeutic windows .

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